molecular formula C7H7BBrNO4 B14083218 (2-Bromo-6-(methoxycarbonyl)pyridin-4-yl)boronic acid

(2-Bromo-6-(methoxycarbonyl)pyridin-4-yl)boronic acid

Cat. No.: B14083218
M. Wt: 259.85 g/mol
InChI Key: FLDFVLVNRBWYCJ-UHFFFAOYSA-N
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Description

(2-Bromo-6-(methoxycarbonyl)pyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-6-(methoxycarbonyl)pyridin-4-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. One common method is the reaction of 2-bromo-6-(methoxycarbonyl)pyridine with a boron reagent under specific conditions to introduce the boronic acid group .

Industrial Production Methods

Industrial production methods for this compound are generally based on scalable versions of the laboratory synthesis routes. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of (2-Bromo-6-(methoxycarbonyl)pyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves several steps:

Comparison with Similar Compounds

Properties

Molecular Formula

C7H7BBrNO4

Molecular Weight

259.85 g/mol

IUPAC Name

(2-bromo-6-methoxycarbonylpyridin-4-yl)boronic acid

InChI

InChI=1S/C7H7BBrNO4/c1-14-7(11)5-2-4(8(12)13)3-6(9)10-5/h2-3,12-13H,1H3

InChI Key

FLDFVLVNRBWYCJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC(=C1)Br)C(=O)OC)(O)O

Origin of Product

United States

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